1,3-Dichlorobutane

Descripción

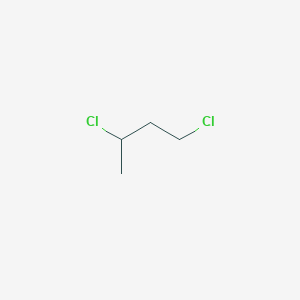

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dichlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c1-4(6)2-3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGVARBIQGHVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870855 | |

| Record name | Butane, 1,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Dichlorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1190-22-3 | |

| Record name | 1,3-Dichlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dichlorobutane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1,3-dichlorobutane. The document is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work. Detailed information on its spectroscopic characteristics, safety and handling, and potential applications is presented. All quantitative data is summarized in structured tables for ease of reference, and key experimental methodologies are described. Visual diagrams generated using Graphviz are included to illustrate the compound's structure, synthesis pathways, and analytical workflows.

Introduction

This compound (CAS No: 1190-22-3) is a chlorinated aliphatic hydrocarbon.[1] It is a colorless liquid that is insoluble in water and is primarily used as an intermediate in organic synthesis.[2] Its bifunctional nature, with two chlorine atoms at positions 1 and 3, allows for a variety of chemical transformations, making it a versatile building block in the synthesis of more complex molecules. This guide aims to provide a detailed repository of its chemical and physical properties to support its safe and effective use in a laboratory setting.

Chemical Structure and Stereochemistry

The molecular formula of this compound is C₄H₈Cl₂.[1] The structure consists of a four-carbon chain with chlorine atoms attached to the first and third carbon atoms. The carbon atom at the 3-position is a chiral center, meaning this compound can exist as a pair of enantiomers: (R)-1,3-dichlorobutane and (S)-1,3-dichlorobutane.[3] The presence of this stereocenter is a critical consideration in stereoselective synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈Cl₂ | [1] |

| Molecular Weight | 127.01 g/mol | [1] |

| CAS Number | 1190-22-3 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 134 °C | [4] |

| Density | 1.115 g/mL at 25 °C | [1] |

| Refractive Index | 1.4431 at 20 °C | [1] |

| Solubility | Insoluble in water | [2] |

| Flash Point | 30 °C (86 °F) | [4] |

Synthesis of this compound

This compound can be synthesized through several routes, with two common methods being the chlorination of 1,3-butanediol and the free-radical chlorination of 1-chlorobutane.

From 1,3-Butanediol

The conversion of 1,3-butanediol to this compound can be achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The reaction with thionyl chloride is often preferred for its clean conversion, with gaseous byproducts (SO₂ and HCl) that are easily removed.

References

An In-depth Technical Guide to the Physical Properties of 1,3-Dichlorobutane Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1,3-Dichlorobutane. The information is curated for professionals in research and development who require precise data and methodologies for substance characterization. This document summarizes quantitative data, details experimental protocols for property determination, and presents a logical workflow for the physical characterization of liquid chemicals.

Introduction to this compound

This compound, with the chemical formula C₄H₈Cl₂, is a halogenated aliphatic hydrocarbon.[1][2] It exists as a colorless liquid and is utilized as a building block in organic synthesis.[3] Understanding its physical properties is crucial for its application in chemical reactions, process design, and for ensuring safe handling and storage.

Physical Properties of this compound

The following table summarizes the key physical properties of this compound liquid.

| Property | Value | Conditions |

| Molecular Weight | 127.01 g/mol | |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Boiling Point | 134 °C | at 1 atm (lit.) |

| Melting Point | -70.34 °C | (estimate) |

| Density | 1.115 g/mL | at 25 °C (lit.) |

| Refractive Index (n) | 1.4431 | at 20 °C (lit.), Sodium D-line (589 nm) |

| Flash Point | 31 °C (87.8 °F) | closed cup |

| Solubility in Water | Limited solubility is expected due to its non-polar characteristics.[4] | No quantitative data available. |

| Solubility in Organic Solvents | Soluble in non-polar organic solvents.[4] | No quantitative data available. |

| Viscosity | No data available.[5] |

Experimental Protocols for Determination of Physical Properties

Detailed methodologies for the experimental determination of the principal physical properties of liquids like this compound are outlined below.

The boiling point is a critical indicator of a liquid's purity.[6] It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6]

-

Thiele Tube Method: This micro-method is suitable for small sample volumes (less than 0.5 mL).[7]

-

Sample Preparation: A small test tube (Durham tube) is filled about half-full with the liquid sample. A capillary tube, sealed at one end, is inverted and placed into the test tube with its open end submerged in the liquid.[7][8]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing mineral oil, with the rubber band holding the tube positioned well above the oil level.[6][7][8]

-

Heating: The side arm of the Thiele tube is gently and continuously heated with a microburner. This creates a convection current in the oil, ensuring uniform heating.[7][8]

-

Observation: As the temperature rises, a fine stream of bubbles will emerge from the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.[7]

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[7][9]

-

-

Distillation Method: For larger sample volumes (at least 5 mL), a simple distillation provides an accurate boiling point measurement.[7]

-

Apparatus Setup: The liquid is placed in a distillation flask with boiling chips or a stir bar. A thermometer is positioned so that the top of its bulb is level with the bottom of the side arm of the distillation head.[7]

-

Procedure: The liquid is heated to a boil. As the vapor condenses and distillation proceeds, the temperature reading on the thermometer will stabilize.

-

Measurement: The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[7]

-

Density is defined as the mass of a substance per unit volume.[10]

-

Gravimetric Method using a Graduated Cylinder:

-

Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.[10]

-

Volume Measurement: A specific volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Combined Mass Measurement: The graduated cylinder containing the liquid is reweighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its measured volume.[10]

-

-

Pycnometer Method (for higher precision):

-

Calibration: A pycnometer (a glass flask with a precise volume) is weighed empty, then filled with a reference liquid of known density (e.g., deionized water) and weighed again. This allows for the precise determination of the pycnometer's volume.

-

Measurement: The pycnometer is emptied, dried, and then filled with this compound. It is then reweighed.

-

Calculation: The mass of the this compound is determined. The density is calculated by dividing this mass by the calibrated volume of the pycnometer.

-

The refractive index measures how light bends when passing from one medium to another and is a characteristic property of a substance.[11]

-

Using an Abbe Refractometer:

-

Calibration: The instrument is calibrated using a standard of known refractive index, typically distilled water (n = 1.3330 at 20°C).[11]

-

Sample Application: The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.[12] A few drops of this compound are placed on the lower prism.[11]

-

Measurement: The prisms are closed and locked. The light source is positioned to illuminate the prisms. While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark region. The compensator knob is adjusted to eliminate any color fringe at the boundary, creating a sharp line.[12]

-

Reading: The adjustment knob is used to center the boundary line on the crosshairs in the eyepiece. The refractive index value is then read from the instrument's scale.[11][12] The temperature should be maintained at 20°C using a circulating water bath and recorded with the reading.[13]

-

Viscosity is a measure of a fluid's resistance to flow.[14] While specific data for this compound is unavailable, the following methods are standard for liquids.

-

Rotational Viscometer:

-

Principle: This instrument measures the torque required to rotate a spindle immersed in the fluid at a constant speed.[14]

-

Procedure: The appropriate spindle and speed are selected based on the expected viscosity. The spindle is immersed in the sample to the calibrated depth. The motor is turned on, and the system is allowed to equilibrate.

-

Measurement: The torque reading is taken once it stabilizes. This reading is then converted to a viscosity value (in centipoise or mPa·s) using the instrument's calibration constants.[15]

-

-

Capillary Viscometer (e.g., Ostwald or Ubbelohde type):

-

Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through a capillary of known dimensions.[16]

-

Procedure: A precise volume of the liquid is introduced into the viscometer, which is then placed in a constant temperature water bath to equilibrate.

-

Measurement: Suction is applied to draw the liquid up past the upper timing mark. The suction is released, and the time taken for the liquid meniscus to fall between the upper and lower timing marks is measured with a stopwatch.

-

Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be found by multiplying the kinematic viscosity by the liquid's density at that temperature.

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a standardized workflow for the physical characterization of a liquid sample such as this compound.

Caption: Workflow for physical property characterization of a liquid chemical.

References

- 1. Butane, 1,3-dichloro- [webbook.nist.gov]

- 2. This compound | C4H8Cl2 | CID 14480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1190-22-3 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. hpc-standards.us [hpc-standards.us]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. hinotek.com [hinotek.com]

- 12. davjalandhar.com [davjalandhar.com]

- 13. labbox.es [labbox.es]

- 14. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. measurlabs.com [measurlabs.com]

An In-depth Technical Guide to 1,3-Dichlorobutane (CAS No. 1190-22-3)

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

1,3-Dichlorobutane, identified by the CAS number 1190-22-3, is a halogenated aliphatic hydrocarbon.[1][2][3][4] Its fundamental role in chemical synthesis is primarily as a building block for the creation of more complex molecules.[5][]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H8Cl2 | [1][2] |

| Molecular Weight | 127.01 g/mol | [1][2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 134 °C (literature) | |

| Density | 1.115 g/mL at 25 °C (literature) | |

| Refractive Index | n20/D 1.4431 (literature) | |

| Solubility | Insoluble in water | |

| SMILES | CC(CCCl)Cl | [1] |

| InChI | InChI=1S/C4H8Cl2/c1-4(6)2-3-5/h4H,2-3H2,1H3 | [1][2] |

| InChIKey | QBGVARBIQGHVKR-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.25 | m | 1H | CH(Cl) |

| 3.69 | t | 2H | CH2Cl |

| 2.12 | m | 2H | CH2 |

| 1.56 | d | 3H | CH3 |

Solvent: CDCl₃

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 26.6 | CH3 |

| 45.4 | CH2 |

| 52.8 | CH2Cl |

| 62.2 | CH(Cl) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 90 | 29.6 | [M-HCl]+ |

| 63 | 21.0 | [C3H4Cl]+ |

| 55 | 100.0 | [C4H7]+ |

| 27 | 23.5 | [C2H3]+ |

Table 5: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2970-2850 | C-H stretch |

| 1450-1370 | C-H bend |

| 725-505 | C-Cl stretch |

Experimental Protocols

Synthesis of this compound via Free-Radical Chlorination of 1-Chlorobutane

This method produces a mixture of dichlorobutane isomers, from which this compound can be isolated.

Experimental Workflow:

Caption: Synthesis of this compound via Free-Radical Chlorination.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chlorobutane, sulfuryl chloride, and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide.

-

Initiation: Gently heat the mixture to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Progression: Allow the reaction to proceed at reflux for several hours until the evolution of sulfur dioxide and hydrogen chloride gas ceases.

-

Work-up: Cool the reaction mixture to room temperature. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Isolate the this compound from the other dichlorobutane isomers and unreacted starting material by fractional distillation.[7]

Synthesis of this compound from Tetrahydrofuran

A patented method describes the preparation of this compound from tetrahydrofuran.[8]

Logical Relationship of Reactants and Conditions:

Caption: Key components for the synthesis from tetrahydrofuran.

Methodology:

-

Reaction Setup: In a pressure-rated reactor, combine tetrahydrofuran and a catalytic amount of hydrogen chloride under anhydrous conditions.

-

Reactant Addition: Introduce carbonyl chloride (phosgene) into the reactor.

-

Reaction Conditions: Heat the mixture to a temperature above room temperature under superatmospheric pressure.[8]

-

Purification: The patent suggests that the product can be isolated from the reaction mixture, likely through distillation, although specific details of the work-up are not provided.[8]

Biological Activity and Signaling Pathways

Currently, there is no significant evidence in the scientific literature to suggest that this compound has specific biological activities or is involved in any signaling pathways. Its primary relevance to the life sciences is as a precursor or intermediate in the synthesis of more complex, potentially bioactive molecules. Toxicological studies are limited, and it is primarily handled as a chemical irritant.

Safety and Handling

This compound is a flammable liquid and is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Identification:

Caption: Primary hazards of this compound.

References

- 1. This compound | C4H8Cl2 | CID 14480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butane, 1,3-dichloro- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 1190-22-3 [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. US3406212A - Process for preparing 1, 3-dichlorobutane - Google Patents [patents.google.com]

Molecular weight and formula of 1,3-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichlorobutane is a chlorinated hydrocarbon with the chemical formula C₄H₈Cl₂. It is a colorless liquid that serves as a versatile building block in organic synthesis.[1] Its bifunctional nature, arising from the two chlorine atoms at the 1 and 3 positions, allows for the construction of a variety of cyclic and acyclic molecules. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and applications of this compound, with a particular focus on its relevance in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical compounds.

Chemical and Physical Properties

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It is insoluble in water and has a density greater than water. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈Cl₂ | [3] |

| Molecular Weight | 127.01 g/mol | [2][3] |

| CAS Number | 1190-22-3 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 134 °C | [2] |

| Density | 1.115 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4431 | [2] |

| Flash Point | 31 °C (87.8 °F) | [2] |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. The following tables summarize the key spectroscopic data.

¹H NMR Spectroscopy

| Assignment | Chemical Shift (ppm) | Multiplicity |

| -CH₃ | 1.561 | d |

| -CH₂- (at C2) | 2.123 | m |

| -CH₂Cl (at C1) | 3.696 | t |

| -CHCl- (at C3) | 4.25 | m |

Note: The chemical shifts are referenced to TMS and the solvent is CDCl₃. The data is based on typical values and may vary slightly depending on the experimental conditions.

¹³C NMR Spectroscopy

| Assignment | Chemical Shift (ppm) |

| -CH₃ | 25.5 |

| -CH₂- (at C2) | 42.5 |

| -CH₂Cl (at C1) | 45.5 |

| -CHCl- (at C3) | 58.5 |

Note: The chemical shifts are referenced to TMS and the solvent is CDCl₃. The data is based on typical values and may vary slightly depending on the experimental conditions.

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126/128 | Low | [M]⁺ (Molecular Ion) |

| 91/93 | ~20 | [C₄H₈Cl]⁺ |

| 90/92 | ~30 | [C₄H₇Cl]⁺ |

| 63/65 | 100 | [C₃H₆Cl]⁺ (Base Peak) |

| 55 | High | [C₄H₇]⁺ |

| 27 | High | [C₂H₃]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M/M+2 peaks for chlorine-containing fragments.[4]

Experimental Protocols

Synthesis of this compound

A documented method for the preparation of this compound involves the reaction of tetrahydrofuran with carbonyl chloride (phosgene) in the presence of hydrogen chloride. This process is carried out under substantially anhydrous conditions at elevated temperature and pressure.

Reaction Scheme:

Detailed Protocol:

-

Reactor Setup: A high-pressure reactor vessel constructed of a material resistant to acid and phosgene is required. The reactor should be equipped with a stirrer, a temperature controller, a pressure gauge, and inlets for the reactants.

-

Charging the Reactor: The reactor is charged with tetrahydrofuran and a catalytic amount of hydrogen chloride (approximately 0.1 to 20% by weight based on the tetrahydrofuran). The hydrogen chloride can be introduced as a gas or generated in situ from the reaction of an alcohol (e.g., methanol or ethylene glycol) with carbonyl chloride.

-

Reaction Conditions: The reactor is sealed and the mixture is heated to a temperature between 50 °C and 150 °C. Carbonyl chloride is then introduced into the reactor. The reaction is carried out under superatmospheric pressure.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them by gas chromatography (GC) to determine the consumption of tetrahydrofuran and the formation of this compound.

-

Work-up and Purification: Upon completion of the reaction, the reactor is cooled, and the excess pressure is carefully vented. The crude reaction mixture is then subjected to fractional distillation to isolate the this compound from any unreacted starting materials and byproducts.

Applications in Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. Its two reactive chlorine atoms allow for sequential or simultaneous reactions with nucleophiles to form rings of different sizes.

Synthesis of Nitrogen-Containing Heterocycles

A primary application of this compound is in the synthesis of azacycloalkanes, isoindoles, pyrazoles, and pyrazolidines. This is often achieved through microwave-assisted N-heterocyclization reactions with primary amines and hydrazines.[1][]

General Reaction Scheme:

This reactivity makes this compound a useful intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The ability to introduce a substituted four-carbon chain is a key feature in the construction of various molecular scaffolds.

Mandatory Visualizations

Caption: Synthesis pathway of this compound from Tetrahydrofuran.

Caption: GC-MS workflow for the analysis of this compound.

References

Boiling point and density of 1,3-Dichlorobutane

An In-depth Technical Guide on the Physical Properties of 1,3-Dichlorobutane

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination.

Core Physical Properties of this compound

This compound is a chlorinated hydrocarbon with the molecular formula C4H8Cl2.[1][2] It is a colorless liquid at room temperature and sees use as a building block in organic synthesis.[1][2] Accurate knowledge of its physical characteristics, such as boiling point and density, is crucial for its application in various chemical processes.

Quantitative Data Summary

The boiling point and density of this compound are well-documented in chemical literature. The following table summarizes these key physical properties.

| Property | Value | Conditions |

| Boiling Point | 134 °C | at standard atmospheric pressure (lit.)[1] |

| Boiling Point | 133 °C | Not specified |

| Density | 1.115 g/mL | at 25 °C (lit.)[1] |

Experimental Determination Protocols

The following sections detail standardized laboratory methods for the experimental determination of the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] It is a characteristic physical property that can be used for identification and purity assessment.[3][4]

Micro-Boiling Point Determination Method:

This method is suitable when only a small volume of the sample is available.[5]

-

Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, a heating apparatus (e.g., a Thiele tube or a melting point apparatus), and a heat transfer fluid (e.g., mineral oil).[3][5]

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed inside the test tube with its open end downwards.[3]

-

The apparatus is heated slowly. Initially, a stream of air bubbles will be observed escaping from the capillary tube.

-

As the temperature approaches the boiling point, the rate of bubbling will increase as the air is replaced by the vapor of the liquid.[6]

-

When a continuous and rapid stream of bubbles is observed, the heating is stopped.[5][6]

-

The liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4][5]

-

Determination of Density

Density is the mass of a substance per unit volume.[7] For liquids, it is typically measured in grams per milliliter (g/mL).

Method using a Graduated Cylinder and Balance:

This is a straightforward method for routine density measurements.[8][9]

-

Apparatus: A graduated cylinder, and a digital balance.[8][10]

-

Procedure:

-

The mass of the clean and dry graduated cylinder is measured using the digital balance and recorded.[10]

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[8]

-

The mass of the graduated cylinder containing the liquid is measured and recorded.[8]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[10]

-

The density is then calculated using the formula: Density = Mass / Volume.[7][8]

-

For improved accuracy, the measurements should be repeated multiple times, and the average density calculated.[8][10]

-

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the determination and reporting of the physical properties of a liquid compound like this compound.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. CAS 1190-22-3: this compound | CymitQuimica [cymitquimica.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. homesciencetools.com [homesciencetools.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. haverfordalchemy.pbworks.com [haverfordalchemy.pbworks.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility of 1,3-Dichlorobutane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dichlorobutane in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the theoretical principles governing its solubility, qualitative assessments, and a detailed, generalized experimental protocol for determining such values. The principle of "like dissolves like" is fundamental to understanding the solubility of haloalkanes. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are working with this compound and require an understanding of its behavior in various solvent systems.

Introduction to this compound

This compound is a chlorinated hydrocarbon with the chemical formula C₄H₈Cl₂. It exists as a colorless liquid and is utilized as an intermediate in organic synthesis. An understanding of its solubility in different organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development. The polarity induced by the two chlorine atoms in its structure significantly influences its solubility profile.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The general principle of "like dissolves like" is a useful qualitative guide. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

This compound can be classified as a polar molecule due to the presence of two electronegative chlorine atoms, which create a dipole moment. Therefore, it is expected to be soluble in polar organic solvents. Its solubility in non-polar solvents will depend on the balance between the polar C-Cl bonds and the non-polar butyl chain. For a haloalkane to dissolve, the energy required to break the intermolecular attractions between solute molecules and solvent molecules must be compensated by the energy released from the formation of new solute-solvent attractions.

Qualitative Solubility of this compound

| Solvent Class | Example Solvent | Expected Qualitative Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Miscible | The polarity of this compound allows for favorable dipole-dipole interactions with polar protic solvents. The alkyl chain is also compatible with the alkyl part of the alcohols. |

| Polar Aprotic | Acetone, Dichloromethane | Miscible / Very Soluble | Strong dipole-dipole interactions are expected between the C-Cl bonds of this compound and the polar functional groups of these solvents. |

| Non-Polar | Hexane, Toluene | Soluble to Sparingly Soluble | The non-polar butyl chain of this compound allows for some interaction with non-polar solvents through London dispersion forces. However, the polarity of the C-Cl bonds may limit miscibility. |

Disclaimer: The information presented in this table is based on general chemical principles and is intended for guidance only. Experimental verification is necessary for precise quantitative data.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data for this compound, a well-defined experimental protocol is essential. The following describes a generalized isothermal equilibrium (shake-flask) method, which is a reliable and widely used technique for solubility measurement.

Apparatus and Materials

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials or flasks with airtight seals

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD)

-

This compound (solute)

-

Selected organic solvents of high purity

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of a distinct second phase of the solute is necessary to ensure saturation.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

-

Equilibration:

-

Agitate the mixtures for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solvent phase remains constant. A typical equilibration time can range from 24 to 72 hours.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow for the separation of the two phases.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase) using a syringe. To avoid contamination from the undissolved solute, it is crucial to filter the sample immediately upon withdrawal using a syringe filter.

-

-

Quantitative Analysis by Gas Chromatography (GC):

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

-

Sample Preparation: Dilute the filtered sample of the saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

GC Analysis: Inject both the standard solutions and the diluted sample into the gas chromatograph. Gas chromatography is a suitable technique for separating and quantifying volatile organic compounds.[1]

-

Calibration Curve: Plot the peak area from the GC chromatograms of the standard solutions against their corresponding concentrations to generate a calibration curve.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the given temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of this compound.

Conclusion

This technical guide has outlined the theoretical basis for the solubility of this compound in organic solvents and provided a detailed, generalized experimental protocol for its quantitative determination. While specific experimental data is currently lacking in the literature, the principles discussed herein, along with the provided methodology, offer a solid foundation for researchers and professionals to assess and experimentally determine the solubility of this compound in solvents relevant to their work. Accurate solubility data is paramount for the successful design and implementation of chemical processes and formulations involving this compound.

References

IUPAC name for CH3CH(Cl)CH2CH2Cl

An In-depth Technical Guide to 1,3-Dichlorobutane for Researchers and Drug Development Professionals

Introduction

This compound (IUPAC name: this compound) is a chlorinated hydrocarbon with the chemical formula CH₃CH(Cl)CH₂CH₂Cl.[1] It is a colorless liquid at room temperature with a characteristic odor.[2] As a difunctionalized alkane, it serves as a versatile building block in organic synthesis, particularly in the construction of various heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, its applications in synthetic chemistry, and relevant safety and spectral data for laboratory use.

Chemical and Physical Properties

This compound is soluble in common organic solvents but has limited solubility in water.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1190-22-3 | |

| Molecular Formula | C₄H₈Cl₂ | |

| Molecular Weight | 127.01 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 134 °C (at 760 mmHg) | |

| Density | 1.115 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4431 | |

| Flash Point | 31 °C (closed cup) | |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

Synthesis of this compound

A common laboratory method for the synthesis of this compound is the free-radical chlorination of 1-chlorobutane. This reaction typically yields a mixture of dichlorobutane isomers, with this compound being the major product due to the higher reactivity of the secondary hydrogens at the C-3 position.[3][4]

Experimental Protocol: Free-Radical Chlorination of 1-Chlorobutane

This protocol describes the synthesis of a mixture of dichlorobutanes, including this compound, via the free-radical chlorination of 1-chlorobutane using sulfuryl chloride as the chlorinating agent and 2,2'-azobis(2-methylpropionitrile) (AIBN) as the radical initiator.

Materials:

-

1-Chlorobutane

-

Sulfuryl chloride (SO₂Cl₂)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Acetone

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle or sand bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Graduated pipettes and syringes

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Reaction Setup: In a clean, dry 50 mL round-bottom flask, add 0.1 g of AIBN, followed by 10 mL of 1-chlorobutane and 4 mL of sulfuryl chloride. Add a boiling chip to the flask.

-

Initiation: Assemble the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or sand bath. The reaction is initiated by the thermal decomposition of AIBN, which then generates chlorine radicals from sulfuryl chloride.[5]

-

Reaction Monitoring: The reaction progress can be monitored by observing the evolution of HCl and SO₂ gases. The reaction is typically considered complete after a set time, or by weighing the flask to determine the mass of gas that has escaped.[6]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 15 mL of water, 15 mL of 5% aqueous sodium bicarbonate solution, and 15 mL of brine. During extraction, the organic layer's density is close to 1 g/mL, so care must be taken to identify the correct layer. Adding a few drops of saturated NaCl to the first water wash can aid in separation.[7]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Product Analysis:

-

Decant the dried liquid into a clean, dry container.

-

Analyze the product mixture by gas chromatography (GC) to determine the relative abundance of the dichlorobutane isomers.[6]

-

Expected Isomer Distribution: The free-radical chlorination of 1-chlorobutane yields a mixture of four isomers. A typical product distribution is shown in the table below.

| Isomer | % Abundance |

| 1,1-Dichlorobutane | 5.8% |

| 1,2-Dichlorobutane | 22.9% |

| This compound | 46.3% |

| 1,4-Dichlorobutane | 25.0% |

| (Data from a representative experiment)[4] |

Applications in Organic Synthesis

The presence of two chlorine atoms at the 1 and 3 positions makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. It is particularly useful in reactions where a four-carbon chain with electrophilic centers at C-1 and C-3 is required.

Synthesis of Heterocycles: this compound is used in the preparation of:

-

Azacycloalkanes

-

Isoindoles

-

Pyrazoles

-

Pyrazolidines

-

Phthalazine derivatives

These syntheses are often carried out via microwave-assisted aqueous N-heterocyclizations with primary amines and hydrazines.[][9]

Toxicology and Metabolism

Halogenated hydrocarbons, including dichlorobutanes, are of interest in toxicology. Studies on related compounds suggest that they can be metabolized by cytochrome P-450 enzymes.[] This metabolic activation is a key consideration in assessing their potential toxicity. Quantitative structure-activity relationship (QSAR) models have been developed to predict the potential for chromosome malsegregation (aneugenicity) of halogenated hydrocarbons.[]

Visualized Workflows and Pathways

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound via free-radical chlorination.

Caption: Synthesis and analysis workflow for this compound.

Proposed Metabolic Pathway

This diagram shows a simplified, proposed metabolic pathway for dichlorobutanes, based on the metabolism of other halogenated hydrocarbons.

Caption: Proposed metabolic pathway for this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the protons at different positions.

| Assignment | Chemical Shift (ppm) |

| -CH₃ (d) | 1.56 |

| -CH₂- (m) | 2.12 |

| -CH₂Cl (t) | 3.70 |

| -CHCl (m) | 4.25 |

| (Data is approximate and based on available spectra)[10] |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak is often weak or absent. Key fragments and their mass-to-charge ratios (m/z) are listed below.

| m/z | Proposed Fragment |

| 90/92 | [C₃H₆Cl]⁺ |

| 75/77 | [C₂H₄Cl]⁺ |

| 63/65 | [C₂H₄Cl]⁺ |

| 55 | [C₄H₇]⁺ |

| (The presence of chlorine isotopes ³⁵Cl and ³⁷Cl results in characteristic M/M+2 peaks)[10][11] |

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It is also an irritant to the eyes and respiratory system.[1]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a fume hood.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[12]

References

- 1. This compound | C4H8Cl2 | CID 14480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Chlorination of 1-chlorobutane [sas.upenn.edu]

- 4. Untitled Document [sas.upenn.edu]

- 5. FREE RADICAL CHLORINATION OF 1-CHLOROBUTANE This lab | Chegg.com [chegg.com]

- 6. sas.upenn.edu [sas.upenn.edu]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 9. This compound | 1190-22-3 [chemicalbook.com]

- 10. This compound(1190-22-3) 1H NMR [m.chemicalbook.com]

- 11. Butane, 1,3-dichloro- [webbook.nist.gov]

- 12. fishersci.com [fishersci.com]

A Comprehensive Guide to the Chemical Identifiers of 1,3-Dichlorobutane

This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing essential chemical identifiers for 1,3-Dichlorobutane. The document focuses on the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier Key (InChIKey), which are fundamental for the unambiguous representation of this chemical structure in computational and database applications.

Chemical Structure and Identifiers

This compound is a chlorinated hydrocarbon with the molecular formula C4H8Cl2.[1][2] Accurate and standardized identifiers are crucial for its identification in chemical databases, literature, and regulatory submissions. The following table summarizes the key chemical identifiers for this compound.

| Identifier Type | Value | Source |

| SMILES | CC(CCCl)Cl | PubChem[1], Sigma-Aldrich[3], Guidechem[4] |

| InChIKey | QBGVARBIQGHVKR-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich[3], NIST[2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1190-22-3 | PubChem[1], Sigma-Aldrich[3] |

| Molecular Formula | C4H8Cl2 | PubChem[1], Tokyo Chemical Industry[5], NIST[2] |

| InChI | InChI=1S/C4H8Cl2/c1-4(6)2-3-5/h4H,2-3H2,1H3 | PubChem[1], Sigma-Aldrich[3], NIST[2] |

Methodologies for Identifier Generation

The SMILES and InChIKey identifiers are algorithmically generated from the molecule's structural information.

-

SMILES (Simplified Molecular Input Line Entry System): This is a line notation for describing the structure of chemical species using short ASCII strings. The SMILES string CC(CCCl)Cl for this compound represents its linear carbon chain and the positions of the two chlorine atoms.[1]

-

InChI (International Chemical Identifier) and InChIKey: The InChI is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate searching for such information in databases and on the web. The InChIKey is a fixed-length (27-character) condensed digital representation of the InChI. The InChIKey QBGVARBIQGHVKR-UHFFFAOYSA-N is a hashed version of the full InChI string, which is more convenient for web and database searches.[1][2][3]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the logical workflow from the chemical structure to its various identifiers. The molecular structure is the foundational information from which other identifiers are derived.

References

Conformational Landscape of 1,3-Dichlorobutane in the Gas Phase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of 1,3-dichlorobutane in the gas phase. Due to a notable absence of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from analogous halogenated alkanes and fundamental principles of stereochemistry to predict its conformational preferences. It outlines the probable stable conformers, estimates their relative energies, and details the established experimental and computational methodologies required for their empirical determination. This guide serves as a foundational resource for researchers investigating the stereochemical properties of small halogenated molecules, which are crucial for understanding their reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science.

Introduction to Conformational Analysis

Conformational isomers, or conformers, are stereoisomers of a molecule that can be interconverted by rotation about single bonds. The study of the energetics and populations of these conformers is known as conformational analysis. In the gas phase, molecules are free from intermolecular forces, allowing for the intrinsic conformational preferences dictated by intramolecular forces to be studied. These forces primarily include:

-

Torsional Strain: The repulsion between electron clouds of bonds on adjacent atoms. Eclipsed conformations have high torsional strain, while staggered conformations minimize this strain.

-

Steric Hindrance: Repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity. This is particularly significant for bulky substituents.

-

Gauche Interactions: A specific type of steric hindrance in staggered conformations where two bulky groups are separated by a dihedral angle of 60°. Anti conformations, with a 180° dihedral angle between such groups, are generally more stable.

For this compound, rotations around the C1-C2 and C2-C3 bonds give rise to a set of unique staggered conformers. The relative stability of these conformers is determined by the interplay of steric and electrostatic interactions between the methyl group and the two chlorine atoms.

Predicted Conformers and Relative Stabilities of this compound

This compound possesses two chiral centers, C1 and C3, although the molecule itself is chiral. The analysis of its conformations involves considering the rotations around the C1-C2 and C2-C3 bonds. The key dihedral angles are Cl-C1-C2-C3 and C1-C2-C3-Cl. The staggered conformations can be described using the terms anti (a) for a 180° dihedral angle and gauche (g) for a ±60° dihedral angle.

Based on the principles of conformational analysis and data from similar molecules, we can predict the likely stable conformers and their relative energies. The primary destabilizing interactions will be gauche interactions between the bulky chlorine atoms and the methyl group.

| Conformer Notation (C1-C2-C3-C4) | Dihedral Angle (Cl-C1-C2-C3) | Dihedral Angle (C1-C2-C3-Cl) | Key Gauche Interactions | Predicted Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

| aa | anti (180°) | anti (180°) | None | 0 (most stable) | High |

| ag | anti (180°) | gauche (60°) | C1-Cl / C4-H | Low | Moderate |

| ga | gauche (60°) | anti (180°) | C2-H / C4-H | Low | Moderate |

| gg | gauche (60°) | gauche (60°) | C1-Cl / C4-H, C2-H / C4-H, Cl/Cl | High | Low |

| g'g | gauche (-60°) | gauche (60°) | C1-Cl / C4-H, C2-H / C4-H, Cl/Me | Very High | Very Low |

Note: The relative energies and populations are estimations based on typical values for gauche interactions involving chlorine and methyl groups.[1][2][3] Actual values would need to be determined experimentally or through high-level computational studies.

Experimental Protocols for Conformational Analysis

The definitive determination of the gas-phase structure and conformational composition of this compound would rely on a combination of experimental techniques, primarily Gas Electron Diffraction (GED) and Microwave Spectroscopy, supported by computational chemistry.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the geometric structure of molecules in the gas phase.[4] It provides information on bond lengths, bond angles, and the relative abundances of different conformers.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy electron beam (typically 40-60 keV) is passed through the molecular beam, perpendicular to its flow.

-

Scattering and Detection: The electrons are scattered by the molecules, producing a diffraction pattern of concentric rings. This pattern is recorded on a detector, such as a photographic plate or a CCD camera.[5][6]

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted. This molecular scattering intensity is a sum of the contributions from all conformers present in the gas.

-

Structural Refinement: A theoretical model of the molecular scattering intensity is calculated based on assumed geometries and populations of the conformers. The structural parameters (bond lengths, angles, dihedral angles) and conformer populations are then refined by a least-squares fitting procedure to match the experimental data.

Microwave Spectroscopy

Microwave spectroscopy provides highly precise information about the rotational constants of a molecule, which are directly related to its moments of inertia.[7] Since different conformers have different shapes, they will have distinct rotational spectra.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber and cooled to a very low temperature (a few Kelvin) through supersonic expansion. This simplifies the spectrum by populating only the lowest rotational and vibrational states.

-

Microwave Irradiation: The cooled molecules are irradiated with microwave radiation.

-

Absorption and Detection: When the frequency of the microwave radiation matches a rotational transition of a specific conformer, the molecules absorb the radiation. The resulting absorption spectrum is recorded with high resolution.

-

Spectral Assignment: The observed rotational transitions are assigned to specific conformers based on their characteristic patterns and comparison with theoretical predictions from quantum chemical calculations.

-

Structural Determination: The rotational constants (A, B, C) are determined from the assigned spectrum. By analyzing the spectra of different isotopic species (e.g., ³⁷Cl), a precise molecular structure for each observed conformer can be determined.[7]

Computational Chemistry Workflow

Ab initio and Density Functional Theory (DFT) calculations are indispensable for predicting the structures, relative energies, and spectroscopic properties of conformers.[8][9]

Methodology:

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all possible low-energy conformers. This can be done by rotating the relevant dihedral angles in increments.

-

Geometry Optimization: The geometry of each identified conformer is optimized to find the minimum energy structure. This is typically done using DFT methods (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2) with a suitable basis set (e.g., 6-311+G(d,p)).[9]

-

Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometry for each conformer. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T)).

-

Property Prediction: Rotational constants, dipole moments, and vibrational frequencies are calculated for each conformer to aid in the analysis of experimental microwave and infrared spectra.

-

Boltzmann Analysis: The relative populations of the conformers at a given temperature are calculated from their relative free energies using the Boltzmann distribution.

Visualizations

Conformational Isomerism of this compound

Caption: Rotational isomerism in this compound.

Integrated Workflow for Conformational Analysis

Caption: Workflow for gas-phase conformational analysis.

References

- 1. 3.7 Conformations of Other Alkanes - Organic Chemistry | OpenStax [openstax.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ab initio quantum chemistry methods - Wikipedia [en.wikipedia.org]

- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 1,3-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-dichlorobutane, a halogenated alkane with applications in organic synthesis. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and for monitoring reactions in which it is a reactant or product. This document presents a detailed interpretation of its ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, supported by detailed experimental protocols and visual aids to facilitate understanding.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy of this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~4.22 | Quintet | 1H | 6.3 | H-3 |

| ~3.69 | Triplet | 2H | 6.8 | H-1 |

| ~2.29 | Multiplet | 2H | - | H-2 |

| ~1.67 | Doublet | 3H | 6.6 | H-4 |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~58.0 | C-3 |

| ~47.5 | C-1 |

| ~40.2 | C-2 |

| ~26.8 | C-4 |

Table 3: Mass Spectrometry Data (Electron Ionization) for this compound

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 126/128/130 | Low | [C₄H₈Cl₂]⁺ (Molecular Ion) |

| 91/93 | Moderate | [C₄H₈Cl]⁺ |

| 63/65 | High | [C₃H₄Cl]⁺ |

| 55 | Base Peak | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 27 | High | [C₂H₃]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Table 4: Infrared (IR) Absorption Data for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 2970-2850 | Strong | C-H stretch (alkane) |

| 1450-1470 | Medium | C-H bend (CH₂) |

| 1380-1370 | Medium | C-H bend (CH₃) |

| 725-550 | Strong | C-Cl stretch |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation used.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

For ¹H NMR:

-

Acquire a single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees to allow for faster repetition rates.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled experiment to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm for an aliphatic compound).

-

Use a pulse angle of 45-90 degrees.

-

Set a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of all carbon nuclei for more accurate integration, if desired.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Determine the multiplicity and coupling constants for the signals in the ¹H NMR spectrum.

-

Assign the peaks in both spectra to the corresponding nuclei in the this compound molecule.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and characteristic fragment ions.

Methodology:

-

Sample Introduction:

-

This compound is a volatile liquid and can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

-

For GC-MS: Dilute the sample in a volatile solvent (e.g., dichloromethane) and inject a small volume (e.g., 1 µL) into the GC. The GC will separate the compound from the solvent and introduce it into the mass spectrometer.

-

For Direct Insertion: Introduce a small amount of the neat liquid sample into a capillary tube and place it on the direct insertion probe.

-

-

Instrument Setup:

-

Set the ion source to the electron ionization (EI) mode.

-

Use a standard electron energy of 70 eV to induce fragmentation.

-

Set the ion source temperature to an appropriate value (e.g., 200-250 °C) to ensure vaporization of the sample.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 10-200).

-

-

Data Acquisition:

-

Acquire the mass spectrum. The instrument will detect the ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which should correspond to the molecular weight of this compound (126 g/mol for the species with two ³⁵Cl isotopes).

-

Analyze the isotopic pattern of the molecular ion and other chlorine-containing fragments to confirm the presence of two chlorine atoms.

-

Identify the major fragment ions and propose their structures based on logical fragmentation pathways.

-

The base peak (the most intense peak) is a key identifier.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound and identify the characteristic absorption bands corresponding to its functional groups.

Methodology:

-

Sample Preparation:

-

As this compound is a liquid, the spectrum can be obtained using a neat sample.

-

Place one or two drops of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the sample compartment is clean and dry.

-

Run a background spectrum of the empty instrument (or the clean salt plates/ATR crystal) to subtract any atmospheric or instrumental interferences.

-

-

Data Acquisition:

-

Place the prepared sample in the instrument's sample holder.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption frequencies in the spectrum.

-

Assign these frequencies to the corresponding vibrational modes of the molecule (e.g., C-H stretching, C-H bending, C-Cl stretching) by consulting correlation tables.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key logical relationships in the spectroscopic interpretation of this compound.

Caption: A flowchart illustrating the workflow for the spectroscopic analysis and structure elucidation of this compound.

Caption: A simplified diagram showing the major fragmentation pathways of this compound in an electron ionization mass spectrometer.

Caption: A diagram illustrating the spin-spin coupling relationships between the protons in this compound as observed in the ¹H NMR spectrum.

Reactivity of saturated halogenated aliphatics

An In-depth Technical Guide on the Reactivity of Saturated Halogenated Aliphatics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saturated halogenated aliphatic compounds, or alkyl halides, are cornerstone functional groups in the fields of organic synthesis and medicinal chemistry. Their reactivity, governed by a delicate interplay of structural and environmental factors, allows for their transformation into a vast array of other functionalities. This versatility makes them indispensable building blocks and key motifs in the design and synthesis of pharmaceutical agents. This technical guide provides an in-depth exploration of the core reactivity of these compounds, focusing on nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. It presents quantitative data, detailed experimental protocols for key transformations, and visual diagrams of reaction pathways to offer a comprehensive resource for professionals in drug development and chemical research.

Introduction to Saturated Halogenated Aliphatics

Saturated halogenated aliphatic hydrocarbons are organic compounds where one or more hydrogen atoms in an alkane have been replaced by a halogen (Fluorine, Chlorine, Bromine, or Iodine). The polarity of the carbon-halogen (C-X) bond, where the carbon atom bears a partial positive charge (δ+) and the halogen a partial negative charge (δ-), is the primary determinant of their chemical reactivity. This electrophilic nature of the carbon atom makes it a target for electron-rich species known as nucleophiles.

The two principal reaction pathways for alkyl halides are nucleophilic substitution and β-elimination.[1] These reactions often compete, and the predominant pathway is dictated by the structure of the alkyl halide, the nature of the nucleophile or base, the leaving group, and the solvent system employed.[2][3] In drug development, the introduction of halogens can significantly modulate a molecule's pharmacological properties, including lipophilicity, metabolic stability, and binding affinity, sometimes through specific interactions like halogen bonding.[4][5] Consequently, a thorough understanding of alkyl halide reactivity is paramount for the rational design and synthesis of novel therapeutics.[6][7]

Core Reaction Mechanisms

The reactivity of alkyl halides is primarily defined by four key mechanistic pathways: SN2, SN1, E2, and E1.

The SN2 Mechanism

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[8] The rate of the reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to a second-order rate law: Rate = k[Alkyl Halide][Nucleophile].[9][10]

A defining characteristic of the SN2 mechanism is the "backside attack" of the nucleophile, which approaches the carbon atom from the side opposite the leaving group. This leads to an inversion of stereochemical configuration at the reaction center, often referred to as a Walden inversion.[11][12]

References

- 1. E1 Synthesis Lab Report - 416 Words | Bartleby [bartleby.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 9. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 10. youtube.com [youtube.com]

- 11. webassign.net [webassign.net]

- 12. webassign.net [webassign.net]

A Comprehensive Technical Guide to 1,3-Dichlorobutane and its Synonyms for Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough overview of 1,3-Dichlorobutane, a halogenated aliphatic compound relevant in various chemical syntheses. This document details its nomenclature, chemical identifiers, and key physical and spectral properties. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, compiled from established chemical literature.

Chemical Identity and Synonyms

This compound is systematically known as butane substituted with chlorine atoms at the first and third positions. In chemical literature and databases, it is referenced by a variety of synonyms and identifiers, which are crucial for comprehensive literature searches and material procurement.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 1190-22-3 | [1] |

| EC Number | 214-718-9 | [2] |

| PubChem CID | 14480 | [1] |

| InChI | InChI=1S/C4H8Cl2/c1-4(6)2-3-5/h4H,2-3H2,1H3 | [1] |

| InChIKey | QBGVARBIQGHVKR-UHFFFAOYSA-N | [1] |

| SMILES | CC(CCCl)Cl | [1] |

| Depositor-Supplied Synonyms | Butane, 1,3-dichloro- | [1] |

| 1,3-Dichloro-butane | ||

| (3R)-1,3-dichlorobutane | [3] | |

| MDL Number | MFCD00000870 | [2] |

Quantitative Data: Physical and Spectral Properties

A summary of the key physical and spectral properties of this compound is presented below, providing essential data for experimental design and characterization.

| Property | Value | Source |

| Molecular Formula | C4H8Cl2 | [1][2] |

| Molecular Weight | 127.01 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 132-134 °C | |

| Density | 1.115 g/mL at 25 °C | |

| Refractive Index | n20/D 1.443 | |

| Flash Point | 29 °C (84 °F) | |

| Solubility | Insoluble in water | [2] |

| ¹H NMR | Varian A-60 | [1] |

| ¹³C NMR | Aldrich Chemical Company, Inc. | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, primarily through the free-radical chlorination of 1-chlorobutane.

Synthesis of Dichlorobutane Isomers via Free-Radical Chlorination